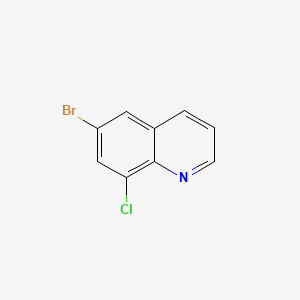

6-Bromo-8-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEUOIMCEVFYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675211 | |

| Record name | 6-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16567-13-8 | |

| Record name | 6-Bromo-8-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-8-chloroquinoline: A Comprehensive Technical Guide for Researchers

CAS Number: 16567-13-8

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of 6-Bromo-8-chloroquinoline. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a halogenated derivative of quinoline. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16567-13-8 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 119.5-120 °C | |

| Boiling Point | 327.8±22.0 °C (Predicted) | |

| Solubility | Data not readily available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| LogP | 3.1 | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics are outlined below based on the analysis of related haloquinoline structures.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and chlorine atoms on the quinoline ring. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbons attached to the halogens and nitrogen would show characteristic shifts. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight, with additional peaks for the different isotopic combinations of Br and Cl. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Br and C-Cl stretching vibrations. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed Skraup reaction for the synthesis of this compound.

Experimental Protocol: Skraup Synthesis of this compound (Representative)

Disclaimer: This is a representative protocol based on the general Skraup quinoline synthesis and should be optimized for safety and yield.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Reagent Addition: To the flask, add 4-bromo-2-chloroaniline.

-

Catalyst and Dehydrating Agent: Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Glycerol Addition: Add glycerol to the mixture.

-

Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide (with extreme caution and appropriate safety measures).

-

Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require initial cooling before controlled heating under reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the quinoline scaffold and its halogenated derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities.[2]

Potential Therapeutic Areas:

-

Anticancer: Many quinoline derivatives have been investigated as anticancer agents.[3] They can exert their effects by inhibiting various signaling pathways crucial for cancer cell growth and survival.

-

Antimicrobial: The quinoline core is a key feature of several antibacterial and antifungal drugs.[4] Haloquinolines, in particular, have shown potent antimicrobial properties.

-

Antiviral: Certain quinoline derivatives have demonstrated antiviral activity, including against HIV.

-

Neurodegenerative Diseases: The metal-chelating properties of some quinoline derivatives make them potential therapeutic agents for neurodegenerative disorders where metal ion dysregulation is implicated.

Potential Biological Signaling Pathway Involvement

Given the established role of quinoline derivatives as anticancer agents, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for cancer therapeutics.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

This guide provides a summary of the available information on this compound and its potential in a research and development context. Further experimental investigation is required to fully elucidate its properties and biological activities.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-8-chloroquinoline. This compound, a halogenated quinoline derivative, is of interest to researchers in medicinal chemistry and materials science due to the diverse biological and electronic activities exhibited by the quinoline scaffold.[1][2] The data and protocols presented herein are essential for predicting its behavior in biological systems, designing experimental studies, and developing new applications.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The data is a combination of experimentally determined values and computationally predicted values from reputable chemical databases.

| Property | Value | Data Source |

| Molecular Formula | C₉H₅BrClN | PubChem[3] |

| Molecular Weight | 242.50 g/mol | PubChem[3], ChemicalBook[4] |

| Melting Point | 119.5-120 °C | ChemicalBook[4] |

| Boiling Point (Predicted) | 327.8 ± 22.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 1.53 ± 0.20 | ChemicalBook[4] |

| logP (Predicted) | 3.6507 | ChemScene[5] |

| Appearance | Off-white to solid | ChemicalBook[4] |

| CAS Number | 16567-13-8 | PubChem[3] |

Experimental Protocols for Property Determination

While specific experimental procedures for the determination of all physicochemical properties of this compound are not extensively detailed in the available literature, standard methodologies for quinoline derivatives can be applied. The following protocols are based on established analytical techniques.[6]

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is a key indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.

-

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]

-

2. pKa Determination (Potentiometric Titration)

-

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a quinoline, it refers to the pKa of its conjugate acid.

-

Methodology:

-

A solution of this compound of a known concentration is prepared in an appropriate solvent (e.g., water or a co-solvent system if solubility is low).[6]

-

The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

3. logP Determination (Shake-Flask Method)

-

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADMET) properties.[7]

-

Methodology:

-

A solution of this compound is prepared in a biphasic system consisting of n-octanol and a pH 7.4 buffer (to mimic physiological conditions).[6]

-

The mixture is shaken vigorously in a sealed flask at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[6]

-

4. Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: Solubility is a fundamental property that affects a drug's bioavailability and formulation.

-

Methodology:

-

An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is established (typically 24-48 hours).[6]

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC-UV.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a novel quinoline derivative like this compound.

Caption: Workflow for synthesis and physicochemical characterization of this compound.

Conclusion

The physicochemical properties of this compound, particularly its moderate lipophilicity and solid-state nature at room temperature, provide a foundational understanding for its potential applications. The provided experimental protocols offer standardized methods for verifying and expanding upon the existing data. This technical guide serves as a critical resource for scientists and researchers, enabling informed decisions in the design of future studies and the development of novel applications for this and related quinoline compounds. The quinoline core is a versatile scaffold in medicinal chemistry, known to be a part of various therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is paramount for innovation in this field.[2]

References

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 16567-13-8 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-8-chloroquinoline molecular structure and weight

An In-Depth Technical Guide to 6-Bromo-8-chloroquinoline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and key experimental considerations for this compound, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. The quinoline core is substituted with a bromine atom at the 6th position and a chlorine atom at the 8th position.

Molecular Structure:

The structure of this compound is characterized by the following identifiers:

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrClN | [1][2][3][4][5] |

| Molecular Weight | 242.50 g/mol | [1][2][3][4][5][6] |

| CAS Number | 16567-13-8 | [1][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 119.5-120 °C | [3] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.

Logical Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Step 1: Skraup Synthesis of this compound

This step involves the cyclization of 4-bromo-2-chloroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form the quinoline ring system.

-

Materials:

-

4-Bromo-2-chloroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic acid or nitrobenzene)

-

Ferrous sulfate (as a moderator)

-

-

Procedure:

-

In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a reaction vessel containing 4-bromo-2-chloroaniline and glycerol. The reaction is highly exothermic and requires careful temperature control.

-

Add ferrous sulfate to moderate the reaction.

-

Slowly add the oxidizing agent to the mixture.

-

Heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the crude product precipitates.

-

Filter the precipitate, wash with water, and dry.

-

Purification Protocol

The crude product from the synthesis will likely contain impurities and requires purification.

-

Method: Column chromatography or recrystallization.

-

Procedure (Column Chromatography):

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

-

Load the dissolved sample onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

To assess the purity of the synthesized compound, a reverse-phase HPLC method can be employed.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of an acid like formic acid can be added for better peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 254 nm is generally suitable for aromatic compounds like quinolines.

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Application in Drug Discovery

Quinoline derivatives are a well-established class of "privileged structures" in medicinal chemistry, known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its specific substitution pattern, serves as a valuable scaffold for the development of novel therapeutic agents. The bromine and chlorine atoms provide reactive handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

Logical Workflow for Drug Discovery Application

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

References

Synthesis of 6-Bromo-8-chloroquinoline from 4-bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 6-Bromo-8-chloroquinoline, a substituted quinoline of interest in medicinal chemistry and drug development, starting from the readily available precursor, 4-bromoaniline. This document details the multi-step synthesis, including established reaction protocols, and presents quantitative data in a structured format.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound from 4-bromoaniline is most effectively achieved through a four-step sequence. This strategy first involves the construction of the 6-bromoquinoline core via the Skraup synthesis. Subsequent functionalization at the 8-position is then carried out through a series of well-established reactions: nitration, reduction, and a final Sandmeyer reaction to introduce the chloro substituent.

Caption: Overall synthetic pathway for this compound from 4-bromoaniline.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction

The Skraup reaction is a classic and efficient method for constructing the quinoline ring system from an aniline.[1] In this step, 4-bromoaniline is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent to yield 6-bromoquinoline.[1]

Reaction: 4-Bromoaniline + Glycerol → 6-Bromoquinoline

Experimental Protocol:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and an oxidizing agent (e.g., nitrobenzene or arsenic acid).

-

Heat the mixture with stirring to approximately 140-145°C.[1]

-

Add anhydrous glycerol dropwise to the reaction mixture while maintaining the temperature. The reaction is often vigorous, and the addition rate should be controlled to prevent it from getting out of hand. The use of ferrous sulfate can help to moderate the reaction.

-

After the addition is complete, continue heating the mixture for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.

-

The crude 6-bromoquinoline often separates as an oil or solid. It can be isolated by steam distillation or solvent extraction.

-

For extraction, use a suitable organic solvent such as toluene.[1] Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude 6-bromoquinoline by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 4-bromoaniline | [1] |

| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent | [1] |

| Reaction Temperature | 140-145°C | [1] |

| Purification Method | Steam Distillation or Solvent Extraction | [1] |

Step 2: Synthesis of 6-Bromo-8-nitroquinoline

The nitration of 6-bromoquinoline is expected to proceed at the C8 position due to the directing effects of the quinoline nitrogen.

Reaction: 6-Bromoquinoline + HNO₃/H₂SO₄ → 6-Bromo-8-nitroquinoline

Experimental Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

-

Slowly add 6-bromoquinoline to the cooled nitrating mixture with constant stirring, ensuring the temperature is kept low.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 6-bromo-8-nitroquinoline is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Material | 6-bromoquinoline |

| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 0-5°C initially, then room temperature |

| Purification Method | Recrystallization |

Step 3: Synthesis of 6-Bromo-8-aminoquinoline

The reduction of the nitro group in 6-bromo-8-nitroquinoline to an amino group is a standard transformation. A common and effective method involves the use of iron powder in acetic acid.[2]

Reaction: 6-Bromo-8-nitroquinoline → 6-Bromo-8-aminoquinoline

Experimental Protocol:

-

Suspend 6-bromo-8-nitroquinoline in a mixture of ethanol, water, and acetic acid.

-

Add iron powder to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter it through celite to remove the iron residues.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 6-bromo-8-aminoquinoline can be purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 6-bromo-8-nitroquinoline | [2] |

| Key Reagents | Iron powder, Acetic Acid, Ethanol, Water | [2] |

| Reaction Condition | Reflux | [2] |

| Purification Method | Column Chromatography | [2] |

Step 4: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the 8-amino group of 6-bromo-8-aminoquinoline into a chloro group via a diazonium salt intermediate.[3]

Reaction: 6-Bromo-8-aminoquinoline → this compound

Experimental Protocol:

-

Dissolve 6-bromo-8-aminoquinoline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and then with a sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 6-bromo-8-aminoquinoline | [3] |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | [3] |

| Reaction Temperature | 0-5°C for diazotization, then warming | [3] |

| Purification Method | Column Chromatography or Recrystallization | [2] |

Data Presentation

The following table summarizes the expected intermediates and the final product of this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromoaniline | C₆H₆BrN | 172.02 |

| 6-bromoquinoline | C₉H₆BrN | 208.06 |

| 6-bromo-8-nitroquinoline | C₉H₅BrN₂O₂ | 253.06 |

| 6-bromo-8-aminoquinoline | C₉H₇BrN₂ | 223.07 |

| This compound | C₉H₅BrClN | 242.50 |

Mandatory Visualizations

Caption: Detailed experimental workflow for the synthesis of this compound.

References

1H NMR and 13C NMR spectra of 6-Bromo-8-chloroquinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-8-chloroquinoline

Introduction

This technical guide offers a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. Given the absence of comprehensive experimental spectral data in publicly accessible databases, this document provides predicted chemical shifts (δ) and coupling constants (J) based on the analysis of structurally related compounds, including 6-bromoquinoline and 8-chloroquinoline. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this molecule for identification, characterization, and quality control purposes.

The quinoline ring system is a fundamental scaffold in medicinal chemistry, and understanding the influence of substituents on its electronic environment is crucial for structural elucidation.[1] The presence of two distinct halogen atoms, bromine at the 6-position and chlorine at the 8-position, creates a unique substitution pattern that significantly influences the chemical shifts of the remaining protons and carbons on the aromatic rings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from known data for 6-bromoquinoline and the anticipated electronic effects of an additional chloro-substituent at the C-8 position.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-2 | ~8.95 | dd | J = 4.3, 1.7 |

| H-3 | ~7.50 | dd | J = 8.4, 4.3 |

| H-4 | ~8.25 | dd | J = 8.4, 1.7 |

| H-5 | ~8.15 | d | J = 2.0 |

| H-7 | ~7.90 | d | J = 2.0 |

Note: These are predicted values. Actual experimental results may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~151.5 |

| C-3 | ~122.5 |

| C-4 | ~136.8 |

| C-4a | ~148.2 |

| C-5 | ~129.0 |

| C-6 | ~121.5 |

| C-7 | ~134.0 |

| C-8 | ~130.0 |

| C-8a | ~127.8 |

Note: These are predicted values. Quaternary carbons (C-6, C-8, C-4a, C-8a) will typically show lower intensity signals. Actual experimental results may vary.

Experimental Protocols

The following protocols describe standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.[2]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.[2]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent within a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the resulting solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particulates are observed, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer to ensure a homogeneous sample.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 7-8 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full proton relaxation between scans.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ = 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-220 ppm.[3]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

-

Referencing: The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at δ = 77.16 ppm) or TMS at δ = 0.00 ppm.

Visualization of Molecular Structure and Logical Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

Solubility Profile of 6-Bromo-8-chloroquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-8-chloroquinoline is a halogenated quinoline derivative of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its application in reaction chemistry, purification, formulation, and screening. This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of public quantitative solubility data, this document details a standardized experimental protocol for determining its solubility profile. Furthermore, a logical workflow for this determination process is provided to guide researchers in generating accurate and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in Table 1. The presence of two halogen substituents on the quinoline core suggests that the molecule possesses moderate polarity and is likely to exhibit limited aqueous solubility but better solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16567-13-8 | [1][2] |

| Molecular Formula | C₉H₅BrClN | [2][3] |

| Molecular Weight | 242.50 g/mol | [2] |

| Melting Point | 119.5-120 °C | [1] |

| Appearance | Solid | [3] |

| InChI Key | BDEUOIMCEVFYET-UHFFFAOYSA-N |

Solubility Data

Quantitative Solubility

Qualitative Solubility Assessment

Based on the solubility characteristics of structurally similar compounds, such as other halogenated quinolines, a qualitative solubility profile can be inferred.[4][5] this compound is expected to be soluble in a range of common organic solvents. Table 2 presents these expected qualitative solubility characteristics, which should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | Expected based on solubility of similar bromoquinoline derivatives.[4][5] |

| Acetonitrile | Soluble | Expected based on solubility of similar bromoquinoline derivatives.[4][5] | |

| Tetrahydrofuran (THF) | Soluble | Expected based on structural similarity to other soluble heterocycles.[4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for poorly soluble compounds in biological assays.[6] | |

| Halogenated | Dichloromethane (DCM) | Soluble | "Like dissolves like" principle; suitable for halogenated compounds.[4][5] |

| Chloroform | Soluble | Similar polarity to DCM.[5] | |

| Esters | Ethyl Acetate | Soluble | Common solvent for purification and reactions.[4][5] |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | Polarity may be suitable, but hydrogen bonding could influence solubility. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Significant polarity mismatch is expected to limit solubility.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[7][8]

Objective

To determine the saturation concentration (solubility) of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.

-

Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial to remove all undissolved particles. Perform a precise serial dilution of the clear filtrate with the same solvent into a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve of this compound in the respective solvent must be prepared beforehand.

-

Data Analysis: Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity. Report the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical progression of the solubility determination protocol is a critical component of ensuring reproducible results. The following diagram illustrates the key steps in the experimental workflow.

Caption: Workflow for Quantitative Solubility Determination using the Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound is not widely published, this technical guide provides the necessary framework for its systematic and accurate determination. By following the detailed shake-flask protocol, researchers can generate the high-quality, reproducible solubility profiles essential for advancing chemical synthesis, process optimization, and pharmaceutical development involving this compound. The provided workflow and data table templates serve as practical tools to guide this critical characterization process.

References

- 1. This compound CAS#: 16567-13-8 [m.chemicalbook.com]

- 2. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

6-Bromo-8-chloroquinoline: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of 6-Bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. This document covers its commercial availability, potential synthetic routes, and the broader biological context of substituted quinolines, offering a valuable resource for its application in research and development.

Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 16567-13-8 , is a solid organic compound. Its molecular formula is C₉H₅BrClN, and it has a molecular weight of 242.50 g/mol .[1][2] The structure consists of a quinoline core substituted with a bromine atom at the 6-position and a chlorine atom at the 8-position.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers. The purity, pricing, and availability can vary, and researchers are advised to contact the suppliers directly for the most current information. Below is a summary of some of the known suppliers.

| Supplier | CAS Number | Purity | Pack Size | Price (USD) | Availability |

| Sigma-Aldrich | 16567-13-8 | Not specified; sold as part of a collection for early discovery research.[3] | 25 mg | $96.20 | Contact Customer Service[3] |

| BLD Pharm | 16567-13-8 | ≥97% | 1g, 5g, 25g | Contact for pricing | In Stock |

| ChemicalBook | 16567-13-8 | Not specified | Not specified | Contact for pricing | In Stock |

| Toronto Research Chemicals | 16567-13-8 | Not specified | 1000 mg | Contact for pricing | Not specified[4] |

| Adamas-beta | 16567-13-8 | Not specified | Not specified | Contact for pricing | Not specified[5] |

Synthesis and Preparation

A general logical workflow for such a synthesis is outlined below:

Caption: A logical workflow for the synthesis of this compound.

The synthesis would likely begin with a substituted aniline, which would undergo a cyclization reaction, such as the Skraup or Doebner-von Miller reaction, to form the quinoline core. Subsequent halogenation steps would introduce the bromine and chlorine atoms at the desired positions. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield. Reviews on the synthesis of halogenated quinolines can provide a valuable starting point for developing a specific protocol.[8][9]

Potential Applications in Research and Drug Development

Substituted quinolines are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[3][10][11] While specific studies on the biological activity of this compound are limited, the known activities of related halogenated quinolines suggest several potential areas of investigation.

Potential Biological Activities of Halogenated Quinolines

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[4][12]

-

Antimicrobial Activity: The quinoline core is central to several antibacterial and antifungal drugs. Halogen substitution can significantly influence the antimicrobial spectrum and potency.

-

Antiviral Activity: Certain substituted quinolines have shown promise as antiviral agents.

-

Anti-inflammatory Activity: The anti-inflammatory properties of some quinoline derivatives make them interesting candidates for the development of new therapies for inflammatory diseases.

The specific substitution pattern of this compound, with halogens at positions 6 and 8, may confer unique pharmacological properties. Researchers can use this compound as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential research applications of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not yet widely published. However, researchers can adapt standard protocols used for other substituted quinolines in various assays. For example, in anticancer research, protocols for cell viability assays (e.g., MTT or XTT), apoptosis assays, and enzyme inhibition assays would be relevant. Similarly, in antimicrobial research, standard methods for determining the minimum inhibitory concentration (MIC) would be applicable.

Conclusion

This compound is a commercially available compound with significant potential for use in drug discovery and materials science. While specific biological data and detailed synthesis protocols are still emerging, the rich history of halogenated quinolines in medicinal chemistry provides a strong foundation for its exploration. This guide serves as a starting point for researchers interested in harnessing the potential of this intriguing molecule.

References

- 1. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16567-13-8 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and physicochemical properties of 6-Bromo-8-chloroquinoline. The content is intended to support laboratory research and drug development activities by providing essential data and outlining relevant experimental protocols.

Chemical and Physical Properties

This compound is a halogenated quinoline derivative. The following table summarizes its key chemical and physical properties.

| Property | Value |

| CAS Number | 16567-13-8 |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| Appearance | Solid |

| Melting Point | 119.5-120 °C |

| Boiling Point | 327.8±22.0 °C (Predicted) |

| SMILES String | ClC1=CC(Br)=CC2=CC=CN=C12 |

| InChI Key | BDEUOIMCEVFYET-UHFFFAOYSA-N |

Safety and Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Cat. 3) | GHS06 | Danger | H301: Toxic if swallowed |

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.[1]

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting .[1] Immediately call a POISON CENTER or doctor/physician.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] |

Experimental Protocols

Proposed Synthesis via Skraup Reaction

A plausible synthetic route for this compound is the Skraup synthesis, a classic method for preparing quinolines.[3][4][5] This would involve the reaction of 2-chloro-4-bromoaniline with glycerol in the presence of an acid and an oxidizing agent.

Materials:

-

2-chloro-4-bromoaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)[6]

-

Ferrous sulfate (optional, to moderate the reaction)[6]

Procedure (General):

-

Carefully add concentrated sulfuric acid to a mixture of 2-chloro-4-bromoaniline and glycerol.

-

Add the oxidizing agent and ferrous sulfate (if used).

-

Heat the mixture under reflux. The reaction is often vigorous and requires careful temperature control.[6]

-

After the reaction is complete, cool the mixture and pour it into water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring.

-

¹³C NMR: The spectrum will show the characteristic signals for the carbon atoms of the quinoline core.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (242.50 g/mol ).[8]

-

The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring system.

Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not currently available in the public domain. However, the halogenated quinoline scaffold is a known pharmacophore with a wide range of biological activities.

Potential Areas of Investigation:

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[9] The presence of halogen atoms can influence this activity.

-

Antimicrobial Activity: Halogenated quinolines have been investigated for their antibacterial and antifungal properties.[10] The mechanism of action is often related to their ability to chelate metal ions, which are essential for microbial growth.[10]

Further research is required to elucidate the specific biological effects and potential mechanisms of action of this compound.

Visualizations

Caption: Proposed synthetic pathway for this compound via the Skraup reaction.

Caption: A logical workflow for the safe handling and disposal of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Bromo-8-chloroquinoline as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-chloroquinoline is a halogenated quinoline derivative that serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The differential reactivity of the bromine and chlorine substituents on the this compound core allows for selective and sequential functionalization, making it a valuable building block in the design and synthesis of novel therapeutic agents.

Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[4][5][6][7] Notably, quinoline-based compounds have been developed as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[8][9][10] This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of potential pharmaceutical candidates.

Applications in Drug Discovery

The primary application of this compound in pharmaceutical research lies in its use as a scaffold for the generation of diverse chemical libraries through various cross-coupling reactions. The bromo group at the 6-position is more reactive than the chloro group at the 8-position in palladium-catalyzed reactions, enabling regioselective modifications.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl or heteroaryl substituents at the 6-position.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of 6-aminoquinoline derivatives.

-

Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of 6-alkynylquinoline derivatives.

These transformations yield a variety of substituted 8-chloroquinolines that can be further modified or screened for biological activity.

Data Presentation: Representative Derivatives and Biological Activity

While specific data for derivatives of this compound is limited in publicly available literature, the following tables provide illustrative quantitative data for structurally related quinoline derivatives to demonstrate the potential of this chemical class.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Bromoquinolines

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | 6-Phenyl-4-chloroquinoline-3-carbonitrile | 85 | [11] |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-chloroquinoline-3-carbonitrile | 92 | [11] |

| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-4-chloroquinoline-3-carbonitrile | 78 | [11] |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)-4-chloroquinoline-3-carbonitrile | 88 | [11] |

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Bromoquinolines

| Entry | Amine | Product | Yield (%) | Reference |

| 1 | Morpholine | 6-Morpholino-2-chloroquinoline | 85 | [9] |

| 2 | Piperidine | 6-Piperidino-2-chloroquinoline | 78 | [9] |

| 3 | Aniline | 6-(Phenylamino)flavone | 95 | [12] |

| 4 | 4-Methoxyaniline | 6-((4-Methoxyphenyl)amino)-2-phenyl-4H-chromen-4-one | 23 | [12] |

Table 3: Anticancer Activity of Representative Quinoline Derivatives (IC50 Values)

| Compound | Cell Line | Target | IC50 (µM) | Reference |

| Quinoline Derivative 1 | A549 (Lung) | EGFR | 0.01 | [8] |

| Quinoline Derivative 2 | HCT-116 (Colon) | VEGFR2 | 0.08 | [8] |

| 8-Hydroxyquinoline | HCT 116 (Colon) | - | 9.33 | [13] |

| 5-Amino-8-hydroxyquinoline | MCF-7 (Breast) | - | >100 | [13] |

| 6-Chloro-analogue | MCF-7 (Breast) | - | - | [10] |

Table 4: Antimicrobial Activity of Representative Quinoline Derivatives (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline | S. aureus | 3.44-13.78 | [14] |

| 5-Nitro-8-hydroxyquinoline | A. hydrophila | 5.26 | [14] |

| Ciprofloxacin Hybrid | S. aureus | 4-16 | [4] |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [14] |

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-chloroquinoline.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous, degassed toluene

-

Schlenk tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

-

Add this compound and the desired amine.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired 6-amino-8-chloroquinoline derivative.

Signaling Pathways

Derivatives of quinoline have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are critical for cancer cell proliferation, survival, and angiogenesis.[8][9][10]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis. Quinoline-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of VEGF, VEGFR dimerizes and becomes activated through autophosphorylation. This triggers downstream signaling pathways, such as the PLCγ-PKC-MAPK pathway, leading to endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis. Quinoline-based inhibitors can block the ATP-binding site of the VEGFR kinase domain, thereby inhibiting angiogenesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel quinoline-based compounds with significant potential in pharmaceutical research and development. Its selective functionalization through established cross-coupling methodologies provides access to a wide range of derivatives that can be explored for various therapeutic applications, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-Bromo-8-chloroquinoline Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 6-bromo-8-chloroquinoline derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. The protocols detailed below outline the synthesis of the core this compound scaffold and its subsequent derivatization, alongside methodologies for biological evaluation.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Halogenation of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. The presence of both a bromine atom at the 6-position and a chlorine atom at the 8-position offers a unique substitution pattern that can influence ligand-target interactions and metabolic stability. This document outlines a systematic approach to synthesize a library of this compound derivatives and evaluate their SAR to identify lead compounds for further development. Specifically, this protocol will focus on the synthesis of 4-amino substituted derivatives, a common strategy to enhance the kinase inhibitory potential of the quinoline core.[3][4]

Data Presentation

Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted quinoline derivatives against different cancer cell lines. This data, gathered from studies on structurally related compounds, provides a benchmark for the expected potency of novel this compound analogs.[5]

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| 1 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 |

| 2 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioma) | 5.45 |

| 3 | 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Cervical) | 9.6 |

| 4 | 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Colon) | 8.5 |

| 5 | 6,8-dibromo-5-nitroquinoline | C6 (Glioma) | 50.0 |

| 6 | 6,8-dibromo-5-nitroquinoline | HT29 (Colon) | 26.2 |

| 7 | 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes a potential synthetic route to the this compound core, adapted from established quinoline synthesis methodologies such as the Combes synthesis.[2][6]

Materials:

-

2-Amino-3-bromo-5-chlorotoluene

-

Diethyl malonate

-

Sodium ethoxide

-

Diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Condensation

-

In a round-bottom flask, dissolve 2-amino-3-bromo-5-chlorotoluene and diethyl malonate in ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated NaHCO₃ solution and extract with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude intermediate.

-

-

Step 2: Cyclization

-

Add the crude intermediate to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (typically 250-260 °C) to induce cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and purify the resulting 6-bromo-8-chloro-4-hydroxyquinoline by column chromatography.

-

-

Step 3: Chlorination

-

To the purified 6-bromo-8-chloro-4-hydroxyquinoline, add phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.[7]

-

Heat the mixture to reflux.

-

After the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize with a saturated NaHCO₃ solution and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Protocol 2: Synthesis of 4-Amino-6-bromo-8-chloroquinoline Derivatives

This protocol outlines the synthesis of a library of 4-amino derivatives from the this compound core via nucleophilic aromatic substitution (SNAr).[3][4]

Materials:

-

This compound

-

Various primary and secondary amines (e.g., aniline, morpholine, piperazine derivatives)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add an excess of the desired amine. A base can be added to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-bromo-8-chloroquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., a receptor tyrosine kinase).

Materials:

-

Synthesized this compound derivatives

-

Target kinase enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential signaling pathway targeted by these compounds.

Caption: Synthetic workflow for this compound derivatives.

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atlantis-press.com [atlantis-press.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-Bromo-8-chloroquinoline. This reaction is a powerful tool for the synthesis of substituted aminoquinolines, which are valuable scaffolds in medicinal chemistry and materials science.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In the case of this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, enabling regioselective amination at the 6-position.

Data Presentation: Reaction Conditions for the Amination of Dihaloquinolines

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical reaction conditions and outcomes for analogous dihaloquinoline substrates. This data provides a strong foundation for developing a successful reaction protocol for this compound. The selective amination of 6-bromo-2-chloroquinoline at the C6 position is a key indicator for the expected reactivity.[1]

| Entry | Dihaloquinoline Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12-16 | High (Selective for C6) | [2] |

| 2 | 2,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu | Dioxane | Reflux | 6-15 | Good | [3][4] |

| 3 | 4,7-Dichloroquinoline | Adamantyl-amine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu | Dioxane | Reflux | 6-15 | High | [3][4] |

| 4 | 4,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu | Dioxane | Reflux | 6-15 | High | [3][4] |

| 5 | 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ (10) | Johnphos (10) | NaOtBu | Toluene | 110-120 | 24 | 93 | [5] |

Experimental Protocols

The following is a general, detailed protocol for the selective Buchwald-Hartwig amination of this compound at the 6-position. This protocol is based on established procedures for similar dihaloquinoline substrates.[1][2]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP, Xantphos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Cesium carbonate (Cs₂CO₃))

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2 times the palladium loading).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the base (typically 1.4-2.0 equiv.) and the anhydrous, degassed solvent.

-

Amine Addition: Add the amine (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours).

-

Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-